molecular formula C10H9NO4 B1352291 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester CAS No. 1608-36-2

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Cat. No. B1352291
CAS RN: 1608-36-2
M. Wt: 207.18 g/mol
InChI Key: NVXKMHUNXMXXDM-QPJJXVBHSA-N
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Description

“2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester” is a chemical compound with the molecular formula C10H9NO4 . It is also known by other names such as Methyl 3-(4-nitrophenyl)acrylate .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Kovach et al. (1993) discussed the decomposition of 4-nitrophenyl 4-substituted-phenacyl methylphosphonate esters, which is consistent with an intramolecular displacement by the anion of the carbonyl hydrate. This study emphasizes the role of 4-nitrophenyl derivatives in chemical synthesis processes (Kovach et al., 1993).
    • Oda et al. (1987) explored the synthesis of coumarins through the denitrocyclization reaction of 2- [(2-Nitrophenyl) methylene] propanedioic acids, showcasing the utility of nitrophenyl compounds in organic synthesis (Oda et al., 1987).
  • Corrosion Inhibition :

    • Nam et al. (2016) found that Yttrium 3-(4-nitrophenyl)-2-propenoate acts as an effective corrosion inhibitor for copper alloy in chloride solutions. The compound forms protective inhibiting deposits, reducing electrochemical corrosion (Nam et al., 2016).
  • Nonlinear Optical Properties :

    • Sharma et al. (1999) reported on copolymers of methyl methacrylate (MMA) and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester (PAMEE) exhibiting nonlinear optical properties, highlighting the potential of such compounds in photonic applications (Sharma et al., 1999).
  • Biodegradation Studies :

    • Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a process crucial for environmental decontamination. This study provides insights into the microbial degradation of nitrophenol derivatives (Bhushan et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 4-nitrocinnamate, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air and get medical attention . If ingested, clean mouth with water and get medical attention .

properties

IUPAC Name

methyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKMHUNXMXXDM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

CAS RN

637-57-0, 1608-36-2
Record name (E)-Methyl 4-nitrocinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(4-nitrophenyl)-2-propenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3Z8Y2N3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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